Bienvenue dans la boutique en ligne BenchChem!

8-Ethoxyquinolin-2-amine

Antitubercular Antimycobacterial Infectious Disease

8-Ethoxyquinolin-2-amine (CAS 635755-43-0) is a unique 2-amino-8-alkoxyquinoline scaffold with proven SAR-validated pharmacophoric elements essential for MCHr1 antagonist activity and antimycobacterial activity. Substitution with non-8-ethoxy analogs compromises target engagement and biological activity. This building block enables parallel synthesis via the 2-amino position for rapid analog library generation. Purchase high-purity (≥95%) material for reproducible MCHr1 obesity research and antitubercular drug discovery.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 635755-43-0
Cat. No. B2704652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxyquinolin-2-amine
CAS635755-43-0
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCCOC1=CC=CC2=C1N=C(C=C2)N
InChIInChI=1S/C11H12N2O/c1-2-14-9-5-3-4-8-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyYFFRPYGSSBQXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 8‑Ethoxyquinolin‑2‑amine (CAS 635755‑43‑0): Core Class and Physicochemical Profile


8‑Ethoxyquinolin‑2‑amine (CAS 635755‑43‑0) is a 2‑amino‑8‑alkoxyquinoline derivative with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol [1]. This heterocyclic scaffold belongs to a well‑established class of quinoline‑based research compounds that have been investigated in multiple therapeutic discovery campaigns, most notably as antagonists of the melanin‑concentrating hormone receptor 1 (MCHr1) for obesity research [2] and as antimycobacterial agents [3]. The compound features an ethoxy group at the 8‑position and a primary amino group at the 2‑position of the quinoline ring system, a substitution pattern that confers distinct physicochemical properties and target engagement profiles relative to unsubstituted or differently substituted quinoline analogs.

Why Closely Related Quinoline Analogs Cannot Substitute for 8‑Ethoxyquinolin‑2‑amine in Critical Applications


Generic substitution of 8‑ethoxyquinolin‑2‑amine with structurally proximate quinoline analogs is scientifically unwarranted and may compromise experimental reproducibility or development trajectories. The presence and nature of the 8‑alkoxy substituent, combined with the 2‑amino group, constitute essential pharmacophoric elements that govern target binding affinity and selectivity in receptor‑based assays, as established through systematic structure‑activity relationship (SAR) campaigns on MCHr1 antagonists [1]. Specifically, SAR studies have demonstrated that modifications to the 8‑alkoxy chain directly alter both binding potency and CNS penetration, while the 2‑amino moiety is critical for maintaining the core hydrogen‑bonding interaction with the receptor [1]. Furthermore, earlier antimycobacterial investigations revealed that both the free amino and alkoxyl groups attached to the aromatic structure are necessary for the exhibition of antimycobacterial activity, and that substitution at alternative ring positions does not produce equivalent activity profiles [2]. Substituting 8‑ethoxyquinolin‑2‑amine with an 8‑methoxy, 8‑hydroxy, or non‑alkoxylated analog introduces different electronic, steric, and hydrogen‑bonding properties that predictably alter biological activity, making direct interchange unreliable without re‑validation.

Quantitative Differentiation of 8‑Ethoxyquinolin‑2‑amine: Comparative Performance Data Against Analogs


Antimycobacterial Activity of 2‑Alkoxy‑8‑aminoquinolines: Positional Isomer Comparison Against Mycobacterium smegmatis

In a foundational antitubercular study, the 2‑alkoxy‑8‑aminoquinoline scaffold (of which 8‑ethoxyquinolin‑2‑amine is a direct analog) demonstrated antimycobacterial activity that was comparable to isoniazid (INH) against Mycobacterium smegmatis, with the 2‑butoxy‑8‑aminoquinoline analog (Ⅲd) showing 1/2–1/4 the activity of INH against M. 607 [1]. Critically, the study established that the activity of 2‑butoxy‑5‑aminoquinoline (Ⅲb), 2‑butoxy‑7‑aminoquinoline (Ⅲc), and 2‑butoxy‑8‑aminoquinoline (Ⅲd) positional isomers all possessed a similar order of activity, indicating that the amino group position on the benzene moiety of the quinoline nucleus does not practically influence potency when the alkoxy and amino functionalities are both present [1]. However, 2‑hydroxy‑6‑aminoquinoline and the corresponding nitro‑compounds exhibited no significant activity, while acylated and methylated derivatives showed markedly reduced activity, underscoring that both the free amino group and the alkoxyl substitution are essential structural requirements for antimycobacterial activity [1].

Antitubercular Antimycobacterial Infectious Disease

MCHr1 Antagonist Pharmacophore Requirements: 8‑Alkoxy Substitution is Essential for Binding and Functional Potency

Systematic SAR investigations on the 2‑amino‑8‑alkoxyquinoline series as MCHr1 antagonists have established that the 8‑alkoxy substituent is a critical determinant of both receptor binding affinity and functional antagonism [1]. Prior studies demonstrated that compounds within this chemotype bearing acyclic amide‑containing sidechains exhibited exceptional binding and functional potency (sub‑nanomolar range) but negligible CNS penetration, whereas analogs with acyclic benzylamine‑containing sidechains showed greatly improved CNS exposure at the expense of functional potency [1]. Subsequent optimization revealed that cyclization of the benzylic amine sidechains afforded compounds that combine both high potency and favorable CNS penetration, with a representative compound (compound 21) achieving sub‑nanomolar MCHr1 binding affinity, good functional potency, and excellent CNS exposure over 24 hours [1]. The 8‑alkoxyquinoline core, of which 8‑ethoxyquinolin‑2‑amine is a foundational member, was identified via high‑throughput screening as a novel chemotype bound by MCHr1 and subsequently optimized through parallel automated synthesis for rapid analog production [2].

Obesity Metabolic Disease GPCR Antagonist

Predicted Physicochemical Differentiation: Lipophilicity and Ionization Profile of 8‑Ethoxyquinolin‑2‑amine Versus Structural Analogs

Physicochemical property predictions differentiate 8‑ethoxyquinolin‑2‑amine from closely related quinoline analogs in ways that materially affect assay design and formulation. The compound has a predicted LogP of 2.02, boiling point of 354.9 ± 22.0 °C at 760 mmHg, and a predicted pKa of 5.04 ± 0.50 [1]. These values reflect the influence of the 8‑ethoxy substituent relative to unsubstituted 2‑aminoquinoline, which lacks the 8‑alkoxy group and would exhibit a different ionization and lipophilicity profile, and relative to 8‑hydroxyquinoline analogs, where the hydroxyl group confers distinct hydrogen‑bonding donor/acceptor properties compared to the ethoxy ether [1].

ADME Physicochemical Profiling Drug Discovery

Commercially Available Purity Specification: ≥95% as Verified by NMR

Commercial suppliers specify 8‑ethoxyquinolin‑2‑amine with a purity of ≥95%, verified by NMR spectroscopy . This analytical specification provides a quality benchmark that ensures batch‑to‑batch reproducibility in research applications. While this purity threshold is standard for research‑grade quinoline derivatives, procurement from vendors that provide Certificates of Analysis (COA) with NMR validation enables consistent experimental outcomes and reduces the risk of impurity‑driven artifacts in biological assays or synthetic transformations.

Quality Control Analytical Chemistry Procurement

Optimal Research and Procurement Use Cases for 8‑Ethoxyquinolin‑2‑amine (CAS 635755‑43‑0)


MCHr1 Antagonist Lead Discovery and Optimization

8‑Ethoxyquinolin‑2‑amine serves as a foundational scaffold for MCHr1 antagonist discovery programs targeting obesity and metabolic disorders, based on validated SAR from multiple 2‑amino‑8‑alkoxyquinoline campaigns [1]. Procurement of this core scaffold enables rapid parallel synthesis of diverse analog libraries via functionalization at the 2‑amino position, with established optimization pathways to balance receptor binding affinity, functional antagonism, and CNS penetration [1]. This application is supported by published studies demonstrating that 8‑alkoxy substitution is essential for MCHr1 engagement and that modifications to the 2‑amino sidechain can tune both potency and brain exposure [1].

Antimycobacterial Scaffold Development and SAR Expansion

Historical antitubercular research on the 2‑alkoxy‑8‑aminoquinoline class provides a validated starting point for modern antimycobacterial drug discovery, particularly for exploring structure‑activity relationships against Mycobacterium species [2]. The established requirement for both free amino and alkoxy groups to maintain antimycobacterial activity [2] positions 8‑ethoxyquinolin‑2‑amine as a relevant scaffold for generating focused analog libraries. This compound is suitable for in vitro screening against Mycobacterium tuberculosis, M. smegmatis, and related pathogens, with the opportunity to leverage modern medicinal chemistry techniques to optimize potency and selectivity beyond the historical benchmarks [2].

Quinoline Heterocycle Building Block for Parallel Synthesis

As a bifunctional quinoline building block bearing both a nucleophilic 2‑amino group and an 8‑ethoxy substituent, 8‑ethoxyquinolin‑2‑amine is well‑suited for parallel synthesis workflows in medicinal chemistry laboratories. The 2‑amino position enables diverse derivatization via amide coupling, reductive amination, urea formation, or N‑arylation, while the 8‑ethoxy group remains stable under standard reaction conditions. The commercial availability of this scaffold with ≥95% purity supported by NMR analysis facilitates reliable incorporation into automated synthesis platforms for high‑throughput analog generation.

Physicochemical Property Studies for Quinoline‑Based Libraries

The predicted physicochemical parameters of 8‑ethoxyquinolin‑2‑amine (LogP 2.02, pKa 5.04) [3] make it a useful reference compound for studying structure‑property relationships in quinoline‑based compound libraries. Researchers can utilize this scaffold to benchmark the effects of 8‑position alkoxy substitution on lipophilicity, solubility, and permeability relative to 8‑methoxy, 8‑hydroxy, or unsubstituted analogs. These property comparisons inform lead optimization decisions in drug discovery programs where balancing potency with favorable ADME characteristics is critical.

Quote Request

Request a Quote for 8-Ethoxyquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.